Welcome to the BenchChem Online Store!
molecular formula C7BrF15 B1581887 1-Bromoperfluoroheptane CAS No. 375-88-2

1-Bromoperfluoroheptane

Cat. No. B1581887
M. Wt: 448.95 g/mol
InChI Key: VPQQZKWYZYVTMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05455373

Procedure details

Perfluorooctanoic acid 18.6 g (0.045 mole), 48% hydrobromic acid 9.1 g (0.054 mole) and Freon 113 (400 ml) were mixed and treated with fluorine. The solution immediately turned to dark red. When the dark red color disappeared, fluorine was terminated and the reaction mixture was poured into dilute hydrochloric acid solution. The lower phase was separated and dried over magnesium sulfate. After removing the solvent, 7.2 g (36% yield) of perfluoroheptyl bromide was obtained.
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step One
[Compound]
Name
113
Quantity
400 mL
Type
solvent
Reaction Step One
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:25])([C:6]([F:24])([F:23])[C:7]([F:22])([F:21])[C:8]([F:20])([F:19])[C:9]([F:18])([F:17])[C:10]([F:16])([F:15])[C:11]([F:14])([F:13])[F:12])C(O)=O.[BrH:26].FF>>[F:1][C:2]([Br:26])([F:25])[C:6]([F:24])([F:23])[C:7]([F:22])([F:21])[C:8]([F:20])([F:19])[C:9]([F:18])([F:17])[C:10]([F:16])([F:15])[C:11]([F:14])([F:13])[F:12]

Inputs

Step One
Name
Quantity
18.6 g
Type
reactant
Smiles
FC(C(=O)O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F
Name
Quantity
9.1 g
Type
reactant
Smiles
Br
Name
113
Quantity
400 mL
Type
solvent
Smiles
Step Two
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FF

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fluorine was terminated
ADDITION
Type
ADDITION
Details
the reaction mixture was poured into dilute hydrochloric acid solution
CUSTOM
Type
CUSTOM
Details
The lower phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After removing the solvent

Outcomes

Product
Name
Type
product
Smiles
FC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)Br
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 35.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.